Lipophilicity Advantage: XLogP3 Comparison vs. Methoxy Analog
The target compound (XLogP3 = 3.1) exhibits higher computed lipophilicity than its direct methoxy analog, 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (estimated XLogP3 ≈ 2.6), due to replacement of the C3-phenyl methoxy with an ethoxy group . This +0.5 logP difference predicts enhanced passive membrane permeability and potentially improved oral absorption, a critical parameter for in vivo studies.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-Ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide: estimated XLogP3 ≈ 2.6 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Higher lipophilicity within the optimal range (1–5) can translate to superior cell permeability and oral bioavailability, reducing the need for formulation optimization in early discovery.
- [1] PubChem Compound Summary for CID 41241179, computed XLogP3-AA value. National Center for Biotechnology Information (2025). View Source
